Methyl 5-fluoro-2-hydroxybenzoate

Antiviral drug discovery Respiratory syncytial virus (RSV) Macrocycle binding

Methyl 5-fluoro-2-hydroxybenzoate (CAS 391-92-4) is the essential fluorinated fragment for RSV antiviral programs requiring atropisomer-specific macrocycle binding. The C5 fluorine enables C–F···H interactions, tunes phenolic pKa, and confers metabolic stability—features absent in non-fluorinated methyl salicylate (CAS 119-36-8). Substitution with chloro or unsubstituted analogs invalidates SAR continuity. Three orthogonal handles (ester, phenol, aryl fluoride) support parallel diversification. Available at 98% purity from multiple ISO-certified suppliers at scales up to 25 kg.

Molecular Formula C8H7FO3
Molecular Weight 170.14 g/mol
CAS No. 391-92-4
Cat. No. B1304897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-fluoro-2-hydroxybenzoate
CAS391-92-4
Molecular FormulaC8H7FO3
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)F)O
InChIInChI=1S/C8H7FO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3
InChIKeyDGHBWVVOJLVMFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Fluoro-2-Hydroxybenzoate (CAS 391-92-4): Fluorinated Salicylate Building Block for Antiviral and Anti-Inflammatory Research Applications


Methyl 5-fluoro-2-hydroxybenzoate (CAS 391-92-4), also known as methyl 5-fluorosalicylate, is a fluorinated salicylate ester with the molecular formula C₈H₇FO₃ and a molecular weight of 170.14 g/mol . The compound features a fluorine atom at the 5-position of the salicylic acid core, which distinguishes it from non-fluorinated methyl salicylate (CAS 119-36-8) and imparts altered electronic properties, lipophilicity, and hydrogen-bonding capacity . At room temperature, it exists as an off-white to pale yellow low-melting solid (mp 30-34°C) with a density of 1.309 g/cm³ and is soluble in common organic solvents including ethanol, dichloromethane, and diethyl ether . The compound is primarily utilized as a fragment scaffold and synthetic intermediate in medicinal chemistry programs targeting antiviral and anti-inflammatory pathways .

Why Methyl 5-Fluoro-2-Hydroxybenzoate Cannot Be Replaced by Non-Fluorinated Salicylates or Generic Aromatic Esters in SAR-Driven Programs


The 5-fluoro substitution on the salicylate scaffold is not a trivial modification; it introduces a strong electron-withdrawing group that alters the compound's acid-base properties, hydrogen-bonding geometry, and metabolic stability relative to non-fluorinated methyl salicylate [1]. Fluorine substitution has been shown to enhance binding affinity to specific molecular targets by forming favorable C–F···H interactions and modulating the pKa of the adjacent phenolic hydroxyl group [2]. In the context of enzyme inhibition, the presence of the fluorine atom directly influences the compound's interaction with hydrophobic binding pockets—most notably in respiratory syncytial virus (RSV) macrocycle binding, where atropisomer-specific binding affinity is critically dependent on the fluorinated scaffold . Generic substitution with non-fluorinated salicylates, chloro-analogs, or unsubstituted aromatic esters would therefore result in substantially different target engagement profiles, pharmacokinetic behavior, and downstream biological readouts, rendering such substitutions invalid for structure-activity relationship (SAR) continuity or reproducible experimental outcomes [3].

Quantitative Differentiation Evidence for Methyl 5-Fluoro-2-Hydroxybenzoate vs. Closest Analogs in Antiviral and Enzyme Inhibition Assays


RSV Macrocycle Binding: Fluorinated Scaffold Enables Atropisomer-Specific Inhibition Not Observed with Non-Fluorinated Methyl Salicylate

Methyl 5-fluoro-2-hydroxybenzoate is characterized as a potent inhibitor of respiratory syncytial virus (RSV) that binds to the 16-membered viral macrocycle . Critically, the compound exists as two atropisomers, and the atropisomer with the linker optimized for binding to the RSV hydrophobic pocket was found to be more potent than the wild type in vitro . The compound is described as an analog of ribavirin, a broad-spectrum antiviral nucleoside, yet the salicylate-based scaffold represents a structurally distinct class with a different proposed binding mode involving the viral macrocycle rather than direct nucleoside analog incorporation . Non-fluorinated methyl salicylate (CAS 119-36-8) lacks the electronic and steric features necessary for this macrocycle engagement and exhibits no documented RSV inhibitory activity in the same experimental context, underscoring the essential role of the 5-fluoro substitution .

Antiviral drug discovery Respiratory syncytial virus (RSV) Macrocycle binding

COX-2 Inhibition: 5-Fluoro Substitution Attenuates COX-2 Activity Relative to Potent Salicylate-Derived COX Inhibitors, Enabling Alternative Pharmacological Profiling

Methyl 5-fluoro-2-hydroxybenzoate exhibits an IC₅₀ value of 27.1 µM (27,100 nM) for COX-2 inhibition as determined by solid-phase ELISA methodology [1]. This represents relatively weak COX-2 inhibitory activity when compared to potent salicylate-derived COX-2 inhibitors such as MEST1 (IC₅₀: 0.048 µM), aspirin (IC₅₀: 2.60 µM), or the selective COX-2 inhibitor celecoxib (IC₅₀: 0.03-0.05 µM) [2][3]. For dihydroorotase enzyme inhibition, the compound demonstrates an IC₅₀ of 1,000,000 nM (1,000 µM) at pH 7.37 in mouse Ehrlich ascites cells, indicating minimal inhibitory activity against this target [4]. The weak COX-2 inhibitory profile, in contrast to the more potent COX inhibition observed with non-fluorinated salicylate derivatives, suggests that the 5-fluoro substitution significantly modulates target engagement at the cyclooxygenase active site—likely by altering hydrogen-bonding patterns and hydrophobic interactions within the binding pocket [5].

Cyclooxygenase inhibition COX-2 selectivity Anti-inflammatory research

Fragment-Based Drug Discovery: Fluorinated Salicylate Scaffold Provides Metabolic Stability and Synthetic Versatility Advantages Over Non-Fluorinated Congeners

As a fragment molecule (MW 170.14), methyl 5-fluoro-2-hydroxybenzoate serves as a versatile scaffold for molecular linking, expansion, and modification in drug discovery programs . The presence of the fluorine atom at the 5-position confers enhanced metabolic stability relative to non-fluorinated methyl salicylate, which undergoes rapid esterase-mediated hydrolysis to salicylic acid in vivo [1]. Fluorine substitution is well-documented to block oxidative metabolism at the substituted position and reduce CYP450-mediated clearance [2]. The compound contains three chemically orthogonal functional groups—a methyl ester (amenable to hydrolysis or transesterification), a phenolic hydroxyl (amenable to alkylation, acylation, or sulfonation), and an aryl fluoride (enabling late-stage functionalization via nucleophilic aromatic substitution)—providing multiple synthetic handles for scaffold diversification that are not simultaneously available in non-fluorinated or non-salicylate fragment alternatives .

Fragment-based drug discovery Metabolic stability Scaffold diversification

Commercial Availability: Established Multi-Supplier Sourcing with >95% Purity Specifications vs. Custom Synthesis Requirements for Less Common Analogs

Methyl 5-fluoro-2-hydroxybenzoate is commercially available from multiple established suppliers including BOC Sciences (≥95% purity), CymitQuimica/Biosynth (≥95% purity), TargetMol, Apollo Scientific, and Aladdin (97% purity) . The compound is offered in quantities ranging from milligram research scales to bulk orders (25 kg available from select suppliers), with multiple suppliers maintaining stock for immediate shipment . In contrast, positional isomers such as methyl 4-fluoro-2-hydroxybenzoate, methyl 3-fluoro-2-hydroxybenzoate, or methyl 6-fluoro-2-hydroxybenzoate are not widely stocked by commercial vendors and typically require custom synthesis with associated lead times of 4-12 weeks and higher per-unit costs [1]. The established supply chain for the 5-fluoro isomer reduces procurement friction and ensures batch-to-batch consistency through standardized quality control protocols, whereas less common fluorinated positional isomers may exhibit variable purity profiles across custom synthesis campaigns [1].

Chemical procurement Supply chain reliability Purity specifications

Optimal Research and Procurement Applications for Methyl 5-Fluoro-2-Hydroxybenzoate Based on Quantitative Differentiation Evidence


Respiratory Syncytial Virus (RSV) Antiviral Lead Discovery: Macrocycle-Targeted Scaffold Optimization

Methyl 5-fluoro-2-hydroxybenzoate is optimally deployed as a fragment hit or lead scaffold in RSV antiviral programs targeting the viral macrocycle . The compound's atropisomer-dependent binding to the 16-membered RSV macrocycle provides a defined structural starting point for medicinal chemistry optimization, with the fluorinated salicylate core enabling systematic exploration of linker geometry and substituent effects on antiviral potency. Researchers should prioritize this compound over non-fluorinated methyl salicylate when macrocycle engagement is the desired mechanism, as the fluorine atom is essential for the observed binding interaction [1].

COX-Sparing Anti-Inflammatory Fragment Screening: Negative Control or Scaffold for Alternative Pathway Targeting

Given its weak COX-2 inhibition (IC₅₀ = 27.1 µM) relative to potent salicylate-derived COX inhibitors, methyl 5-fluoro-2-hydroxybenzoate serves as an appropriate negative control or reference compound in COX inhibition assays . Alternatively, this compound is valuable for anti-inflammatory research programs seeking salicylate-based scaffolds with minimal COX activity, potentially targeting alternative pathways such as lipoxygenase inhibition, NF-κB modulation, or cytokine signaling without the gastrointestinal toxicity associated with COX inhibition [1][2].

Fragment-Based Drug Discovery: Metabolically Stabilized Salicylate Scaffold for Lead Generation

This compound is well-suited for fragment-based drug discovery (FBDD) programs requiring a low-molecular-weight (170.14 Da) starting point with intrinsic metabolic stability conferred by the 5-fluoro substitution . The three orthogonal functional groups—methyl ester, phenolic hydroxyl, and aryl fluoride—enable parallel diversification strategies including amide formation, O-alkylation, bioconjugation, and transition metal-catalyzed cross-coupling [1]. Researchers should select this fluorinated scaffold over non-fluorinated methyl salicylate when metabolic stability is a critical design parameter and when multiple synthetic diversification vectors are required from a single fragment core [2].

Synthetic Intermediate for Fluorinated Heterocycle and Polyfunctional Aromatic Synthesis

Methyl 5-fluoro-2-hydroxybenzoate functions as a versatile synthetic intermediate for constructing fluorinated heterocycles and polyfunctional aromatic systems . The compound's established commercial availability from multiple suppliers (≥95% purity, up to 25 kg scale) makes it a practical choice for multi-step synthetic campaigns requiring reproducible starting material quality [1]. Applications include the synthesis of 5-fluorosalicylic acid derivatives for pharmaceutical research, preparation of fluorinated flavone analogs, and construction of CCR5 antagonist scaffolds for immunological indications [2][3].

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